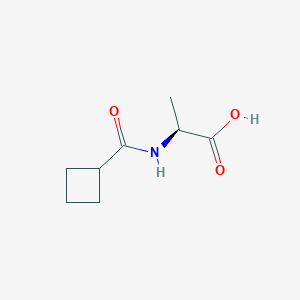

(S)-2-(Cyclobutanecarboxamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-(Cyclobutanecarboxamido)propanoic acid is a chiral compound featuring a cyclobutane ring attached to a carboxamide group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (S)-2-(Cyclobutanecarboxamido)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials to ensure the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cyclobutanecarboxamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The cyclobutane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions on the cyclobutane ring.

Major Products

Oxidation: Carboxylate derivatives.

Reduction: Amines.

Substitution: Halogenated cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmacological agent. Its structure, which includes a cyclobutane ring and a carboxamide group, suggests that it may exhibit unique biological activities. Research indicates that compounds with similar structures have been investigated for their roles as integrin antagonists, particularly targeting the β3 integrin family involved in cancer proliferation and metastasis.

Integrin Antagonism

Recent studies have highlighted the importance of β3 integrins in cancer therapy. (S)-2-(Cyclobutanecarboxamido)propanoic acid has been explored as a ligand-mimetic antagonist that can effectively inhibit the αvβ3 and αIIbβ3 integrins. These integrins are crucial for tumor cell survival and dissemination. The design and synthesis of such antagonists aim to improve therapeutic outcomes by targeting multiple pathways involved in cancer progression .

Inhibitors of Protein Farnesyltransferase

Another notable application of this compound is its potential role as an inhibitor of protein farnesyltransferase. This enzyme is vital for the post-translational modification of the Ras oncogene protein, which is implicated in various cancers. By inhibiting farnesylation, this compound could block the proliferation of transformed cells, thereby providing a therapeutic avenue for cancer treatment .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for biological evaluation. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Biological evaluations have demonstrated that derivatives of cyclobutane compounds exhibit significant activity against cancer cell lines. For instance, compounds designed to mimic the Arg-Gly-Asp (RGD) sequence have shown promise in inhibiting integrin-mediated processes critical for tumor growth and metastasis .

Case Study: Targeting Integrins in Cancer Therapy

A study published in 2023 reported on the synthesis and evaluation of cyclobutane-based β3 integrin antagonists, including this compound derivatives. The results indicated enhanced efficacy against melanoma cell lines, suggesting that these compounds could serve as effective therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of (S)-2-(Cyclobutanecarboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Cyclobutanecarboxylic acid: Similar in structure but lacks the carboxamide and propanoic acid groups.

Cyclobutanecarboxamide: Contains the cyclobutane ring and carboxamide group but lacks the propanoic acid moiety.

Propanoic acid derivatives: Compounds with similar propanoic acid moieties but different substituents on the cyclobutane ring

Uniqueness

(S)-2-(Cyclobutanecarboxamido)propanoic acid is unique due to its combination of a cyclobutane ring, carboxamide group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Biological Activity

(S)-2-(Cyclobutanecarboxamido)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring connected to a propanoic acid moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The following sections detail these activities based on recent studies.

Anti-Cancer Activity

- Integrin Antagonism : Compounds derived from cyclobutane structures have shown promise as integrin antagonists, particularly targeting the β3 integrin family. These integrins are implicated in cancer cell adhesion and metastasis. For instance, a study synthesized cyclobutane-based integrin antagonists that demonstrated significant inhibition of cancer cell migration and invasion while maintaining low toxicity levels .

- Mechanism of Action : The anti-cancer activity is believed to stem from the ability of these compounds to disrupt integrin-mediated signaling pathways, which are crucial for tumor progression. A notable study reported that certain cyclobutane derivatives inhibited the proliferation of cancer cells by modulating integrin interactions .

Immunomodulatory Effects

Research has also explored the immunomodulatory properties of this compound:

- Cytokine Modulation : In vitro studies demonstrated that similar compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ in stimulated peripheral blood mononuclear cells (PBMCs). For example, one study found that derivatives decreased TNF-α production by 44-60% at specific concentrations .

- Potential Therapeutic Applications : The ability to modulate immune responses suggests potential applications in treating chronic inflammatory conditions and enhancing anti-tumor immunity.

Table 1: Summary of Biological Activities of Cyclobutane Derivatives

Case Study 1: Integrin Antagonists in Cancer Therapy

A study investigated a series of cyclobutane-based compounds for their ability to inhibit cancer cell adhesion and migration. Among these, one compound showed comparable activity to existing integrin antagonists but with improved selectivity for β3 integrins. This suggests that further development could lead to more effective therapies for metastatic cancers .

Case Study 2: Immunomodulation in Chronic Inflammation

In another study, researchers evaluated the immunomodulatory effects of cyclobutane derivatives on PBMCs. The results indicated that certain derivatives could significantly enhance IL-10 production while suppressing pro-inflammatory cytokines, indicating their potential use in managing chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-2-(Cyclobutanecarboxamido)propanoic acid, and how are they experimentally determined?

- Methodology :

- Structural Characterization : Use NMR (¹H/¹³C) and FTIR to confirm the cyclobutane carboxamide moiety and stereochemistry. Compare spectral data with PubChem entries for similar compounds (e.g., (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid) .

- Purity Analysis : Employ HPLC with a chiral column to verify enantiomeric purity (>97% as per typical quality control protocols) .

- Solubility : Test in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM) under controlled pH conditions, referencing storage guidelines (room temperature, inert atmosphere) .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodology :

- Step 1 : Protect the amino group of L-alanine using Fmoc or Boc strategies to prevent side reactions.

- Step 2 : Couple cyclobutanecarboxylic acid via carbodiimide-mediated amidation (e.g., DCC/DMAP) at 0–4°C to preserve stereochemistry .

- Step 3 : Deprotect under acidic (TFA) or basic (piperidine) conditions, followed by purification via recrystallization or column chromatography .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Exposure Control : Use fume hoods and PPE (gloves, lab coats) during synthesis. Monitor airborne particulates via OSHA-compliant sampling .

- First Aid : For accidental exposure, rinse with water and consult occupational health specialists trained in chemical toxicity .

Advanced Research Questions

Q. How do enantiomeric differences (S vs. R) affect the compound’s biological activity or stability?

- Methodology :

- Comparative Assays : Synthesize both enantiomers and test in vitro (e.g., enzyme inhibition assays). Use circular dichroism (CD) to monitor conformational stability .

- Degradation Studies : Subject to accelerated stability testing (40°C/75% RH) and analyze degradation products via LC-MS to identify enantiomer-specific pathways .

Q. What computational tools can predict the compound’s interactions with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclopropane-containing enzymes). Validate predictions with SPR binding assays .

- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from PubChem data to correlate structure with activity .

Q. How can conflicting solubility data from different studies be resolved?

- Methodology :

- Controlled Replication : Repeat solubility tests under standardized conditions (pH 7.4 PBS, 25°C) and validate via nephelometry .

- Purity Verification : Cross-check batches using COA documentation and elemental analysis to rule out impurities affecting solubility .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term bioassays?

- Methodology :

- Buffer Screening : Test phosphate, Tris, and HEPES buffers at 4°C vs. room temperature. Add antioxidants (e.g., ascorbic acid) to mitigate oxidation .

- Lyophilization : Assess freeze-dried formulations for reconstitution efficiency and long-term storage viability .

Q. Methodological Considerations

Q. Which analytical techniques are most effective for quantifying trace impurities in synthesized batches?

- Methodology :

- LC-HRMS : Detect sub-1% impurities with high-resolution mass spectrometry. Compare fragmentation patterns with known byproducts (e.g., deamidated derivatives) .

- NMR Relaxometry : Identify low-abundance conformers or residual solvents through T1/T2 relaxation measurements .

Q. How can researchers design robust dose-response studies using this compound?

- Methodology :

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(2S)-2-(cyclobutanecarbonylamino)propanoic acid |

InChI |

InChI=1S/C8H13NO3/c1-5(8(11)12)9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |

InChI Key |

DDOSHTXABJZKFX-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1CCC1 |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.